1-(1-Ethylpropyl)pyrrolidine
Description
1-(1-Ethylpropyl)pyrrolidine is a pyrrolidine derivative featuring a branched 1-ethylpropyl group (C5H11) attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their biological activity, particularly as enzyme inhibitors (e.g., topoisomerase inhibitors) and in organophosphorus chemistry .
Properties
IUPAC Name |
1-pentan-3-ylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-9(4-2)10-7-5-6-8-10/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZMVMLDZKYIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Ethylpropyl)pyrrolidine can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with olefins. This method is known for its regio- and stereoselectivity, allowing for the efficient construction of the pyrrolidine ring . Another method involves the copper-catalyzed intermolecular carboamination of potassium N-carbamoyl-β-aminoethyltrifluoroborates with vinylarenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethylpropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(1-Ethylpropyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpropyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Biological Activity : Branched substituents (e.g., 1-ethylpropyl) may enhance lipophilicity and membrane permeability but could reduce binding affinity to enzymes like Top1 due to steric hindrance .
- Chemical Stability: Organophosphorus analogs with 1-ethylpropyl groups exhibit resistance to hydrolysis, suggesting similar stability for this compound in non-polar environments .
- Synthetic Feasibility : Alkylation of pyrrolidine with branched alkyl halides may require optimized conditions (e.g., higher temperatures or polar aprotic solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
